4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate
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Overview
Description
4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorophenylthio group, making it a subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloro-2-((2-chlorophenyl)thio)benzaldehyde with 1-methylpiperazine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of certain functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenylthio group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(1-(5-Chloro-2-phenyl)ethyl)-1-methylpiperazine: Lacks the thio group, resulting in different chemical properties.
4-(1-(5-Chloro-2-((2-methylphenyl)thio)phenyl)ethyl)-1-methylpiperazine: Contains a methyl group instead of a chlorine atom, affecting its reactivity and biological activity.
Uniqueness
4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
112446-49-8 |
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Molecular Formula |
C27H30Cl2N2O8S |
Molecular Weight |
613.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(2-chlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C19H22Cl2N2S.2C4H4O4/c1-14(23-11-9-22(2)10-12-23)16-13-15(20)7-8-18(16)24-19-6-4-3-5-17(19)21;2*5-3(6)1-2-4(7)8/h3-8,13-14H,9-12H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
OHMRSZHKSMHIPW-LVEZLNDCSA-N |
Isomeric SMILES |
CC(N1CCN(CC1)C)C2=C(C=CC(=C2)Cl)SC3=CC=CC=C3Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)SC2=CC=CC=C2Cl)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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